Ptio
Overview
Description
2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide, commonly referred to as PTIO, is a persistent nitronyl nitroxide radical. This compound is widely recognized for its role in the detection and trapping of nitric oxide, as well as its applications in redox chemistry and antioxidant activity estimation .
Mechanism of Action
Target of Action
PTIO, or 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide, primarily targets nitric oxide (NO) in biological systems . Nitric oxide is a major participant in numerous beneficial physiological functions such as blood pressure regulation, inhibition of platelet aggregation, and neurotransmission .
Mode of Action
This compound interacts with nitric oxide (NO) to form the corresponding imino nitroxides and NO2 . This reaction with NO is described to suppress the pathogenicity of excessively produced NO in endotoxin shock and to inhibit endothelium-dependent vascular relaxation mediated by NO in an ex vivo system .
Result of Action
The primary result of this compound’s action is the scavenging of nitric oxide, forming imino nitroxides and NO2 . This can lead to the suppression of the pathogenicity of excessively produced NO in conditions such as endotoxin shock . It also inhibits endothelium-dependent vascular relaxation mediated by NO .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a study investigating the effects of nitric oxide scavengers on ammonia oxidation in ammonia-oxidizing archaea and bacteria, this compound was found to be the optimal differential inhibitor for these organisms in environmental samples . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PTIO typically involves the reaction of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl with an oxidizing agent. One common method includes the use of acetonitrile as a solvent and scandium triflate as a catalyst. The reaction proceeds through an electron-transfer disproportionation mechanism, resulting in the formation of this compound cation and anion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the process ensures a consistent supply of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
PTIO undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding cation.
Reduction: this compound can be reduced to form its corresponding anion.
Disproportionation: In the presence of redox-inactive metal ions, this compound can undergo electron-transfer disproportionation.
Common Reagents and Conditions
Oxidizing Agents: Scandium triflate in acetonitrile.
Reducing Agents: Various reducing agents can be used depending on the desired reaction pathway.
Reaction Conditions: Reactions are typically carried out in acetonitrile at controlled temperatures to ensure optimal reaction rates and yields.
Major Products Formed
Oxidation: Formation of this compound cation.
Reduction: Formation of this compound anion.
Disproportionation: Formation of both this compound cation and anion.
Scientific Research Applications
PTIO has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl: A precursor to PTIO with similar redox properties.
Nitronyl Nitroxide Radicals: A class of compounds with similar radical trapping and redox properties.
Uniqueness of this compound
This compound stands out due to its stability as a nitronyl nitroxide radical and its ability to undergo reversible redox reactions. Its high solubility in organic solvents and its effectiveness in trapping nitric oxide make it a valuable compound in various scientific and industrial applications .
Properties
InChI |
InChI=1S/C13H17N2O2/c1-12(2)13(3,4)15(17)11(14(12)16)10-8-6-5-7-9-10/h5-9H,1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUUGILMVYJEHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=C(N1[O])C2=CC=CC=C2)[O-])(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18390-00-6 | |
Record name | 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18390-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018390006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PTIO | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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